
4-(3-Bromo-2-methylpropyl)-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2-methylpropyl)-3-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to a methylpropyl group and a chlorine atom attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-3-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 3-chloropyridine with 3-bromo-2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2-methylpropyl)-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromo-2-methylpropyl)-3-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-3-chloropyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The compound’s structure allows it to fit into binding pockets of target proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylpropylpyridine: Similar structure but lacks the chlorine atom.
3-Chloro-2-methylpropylpyridine: Similar structure but lacks the bromine atom.
4-(3-Bromo-2-methylpropyl)-2-chloropyridine: Similar structure with different positioning of the chlorine atom.
Uniqueness
4-(3-Bromo-2-methylpropyl)-3-chloropyridine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required.
Propiedades
Fórmula molecular |
C9H11BrClN |
|---|---|
Peso molecular |
248.55 g/mol |
Nombre IUPAC |
4-(3-bromo-2-methylpropyl)-3-chloropyridine |
InChI |
InChI=1S/C9H11BrClN/c1-7(5-10)4-8-2-3-12-6-9(8)11/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
HYQLVEYQVDIRES-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=NC=C1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B13175805.png)
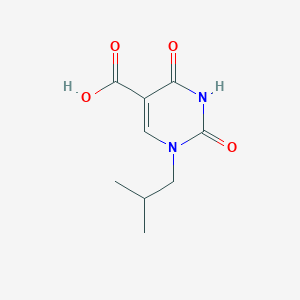
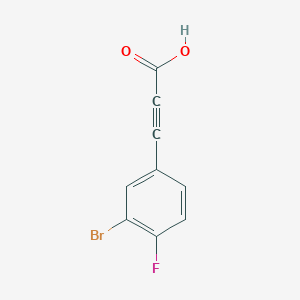

![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
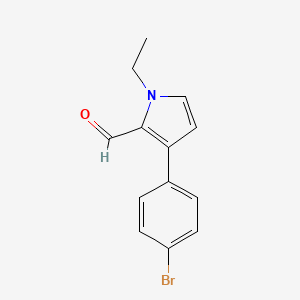
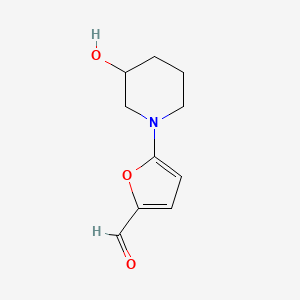

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
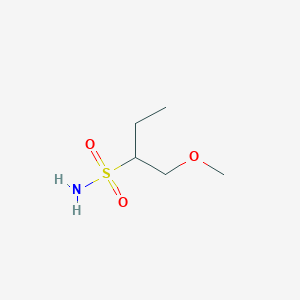
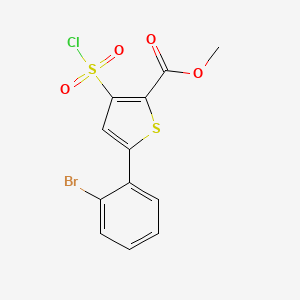
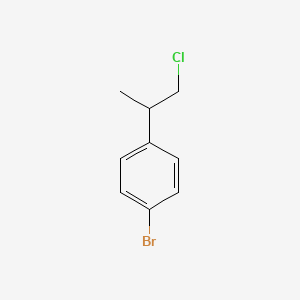
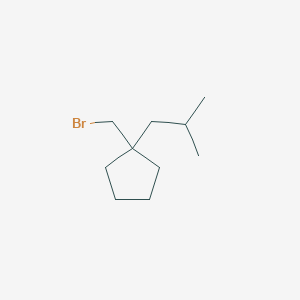
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
